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molecular formula C9H8NO5- B8743758 3-Nitrophenoxyacetic acid methyl ester CAS No. 81720-19-6

3-Nitrophenoxyacetic acid methyl ester

Cat. No. B8743758
M. Wt: 210.16 g/mol
InChI Key: CGGQTUXPABREEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324222B2

Procedure details

Add 1.3 g of palladium on activated carbon (10%) to 13 g (61.6 mmol) of 3-nitrophenoxyacetic acid methyl ester in 150 ml of methanol under argon. Stir the mixture at RT under a hydrogen atmosphere (standard pressure) for 18 h. Filter the catalyst off through kieselguhr and concentrate the filtrate under reduced pressure. After drying under high vacuum, 10.7 g (95.9% of theory) of the target compound are obtained.
Name
3-nitrophenoxyacetic acid methyl ester
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1>[Pd].CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1

Inputs

Step One
Name
3-nitrophenoxyacetic acid methyl ester
Quantity
13 g
Type
reactant
Smiles
COC(COC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT under a hydrogen atmosphere (standard pressure) for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst off through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum, 10.7 g (95.9% of theory) of the target compound
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(COC1=CC(=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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